molecular formula C16H28N2OSi B12732238 Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- CAS No. 118161-83-4

Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-

Cat. No.: B12732238
CAS No.: 118161-83-4
M. Wt: 292.49 g/mol
InChI Key: SXYIQXDOGOVCMR-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the reaction of 1-(3-methylphenyl)piperazine with a suitable silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is not well-documented. like other piperazine derivatives, it is likely to interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the 3-methylphenyl and 2-((trimethylsilyl)oxy)ethyl groups may influence its binding affinity and selectivity towards these targets, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)piperazine: Lacks the 2-((trimethylsilyl)oxy)ethyl group, making it less hydrophobic and potentially less bioavailable.

    4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: Lacks the 3-methylphenyl group, which may reduce its aromatic interactions with biological targets.

Uniqueness

Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the 3-methylphenyl and 2-((trimethylsilyl)oxy)ethyl groups. This combination of substituents can enhance its chemical stability, hydrophobicity, and potential biological activity compared to similar compounds .

Properties

CAS No.

118161-83-4

Molecular Formula

C16H28N2OSi

Molecular Weight

292.49 g/mol

IUPAC Name

trimethyl-[2-[4-(3-methylphenyl)piperazin-1-yl]ethoxy]silane

InChI

InChI=1S/C16H28N2OSi/c1-15-6-5-7-16(14-15)18-10-8-17(9-11-18)12-13-19-20(2,3)4/h5-7,14H,8-13H2,1-4H3

InChI Key

SXYIQXDOGOVCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCO[Si](C)(C)C

Origin of Product

United States

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